molecular formula C8H11NO B1270724 (4-Amino-3-methylphenyl)methanol CAS No. 88990-57-2

(4-Amino-3-methylphenyl)methanol

Cat. No. B1270724
CAS RN: 88990-57-2
M. Wt: 137.18 g/mol
InChI Key: LHNQRSHWDUNLFJ-UHFFFAOYSA-N
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Description

“(4-Amino-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “2-Amino-5-hydroxytoluene”, “4-Amino-m-cresol”, and "4-Hydroxy-2-methylaniline" .


Molecular Structure Analysis

The molecular structure of “(4-Amino-3-methylphenyl)methanol” can be represented by the SMILES string Cc1cc(O)ccc1N . This indicates that the molecule consists of a benzene ring with a methyl group (CH3), an amino group (NH2), and a hydroxyl group (OH) attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Amino-3-methylphenyl)methanol” include a melting point of 176-179 °C (lit.) . The compound is solid at room temperature .

Scientific Research Applications

Synthesis Methods

  • Palladium-Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound similar to (4-Amino-3-methylphenyl)methanol, has been synthesized through palladium-catalyzed C-H halogenation. This method offers advantages like milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).

Applications in Organic Synthesis

  • Methanol as a Hydrogen Source and C1 Synthon : Methanol, a key component in the synthesis of various amines, including (4-Amino-3-methylphenyl)methanol, is used in N-methylation of amines and transfer hydrogenation of nitroarenes. This process demonstrates the use of methanol in organic synthesis, highlighting its role in the selective N-methylation of amines and synthesis of pharmaceutical agents (Naina Sarki et al., 2021).

Pharmaceutical Synthesis

  • Intermediate for S1P1 Receptor Agonists : Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, structurally related to (4-Amino-3-methylphenyl)methanol, has been identified as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis of this compound highlights its pharmaceutical significance (G. Wallace et al., 2009).

Catalytic Applications

  • Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which shares structural features with (4-Amino-3-methylphenyl)methanol, was used to form a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions, indicating potential applications in catalysis (Salih Ozcubukcu et al., 2009).

Biomembrane and Proteolipid Studies

  • Methanol and Lipid Dynamics : Research involving methanol and lipid dynamics, such as the impact of methanol on lipid flip-flop and transfer kinetics, could be relevant to understanding the biological interactions of compounds like (4-Amino-3-methylphenyl)methanol (Michael H. L. Nguyen et al., 2019).

Methanol in Chemical and Energy Technologies

  • Methanol Utilization in Synthesis and Energy : Methanol is a key player in various chemical syntheses and energy technologies. Its effective utilization, especially in reactions involving compounds like (4-Amino-3-methylphenyl)methanol, is of central importance, demonstrating its role in creating complex chemical structures and as a clean-burning fuel (F. Dalena et al., 2018).

Safety And Hazards

“(4-Amino-3-methylphenyl)methanol” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 according to the GHS classification . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its mist or vapors .

properties

IUPAC Name

(4-amino-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNQRSHWDUNLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363804
Record name (4-amino-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-methylphenyl)methanol

CAS RN

88990-57-2
Record name (4-amino-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88990-57-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-methyl-4-nitrobenzyl alcohol (compound 89, 8.5 g, 50.9 mmol) in ethanol (100 mL) was stirred at room temperature, while 10% Pd/C (1.0 g) was added in one portion. The resulting suspension was hydrogenated (10 psi) in a Parr apparatus at room temperature for 1.5 hours. The catalyst was removed by filtration, and solvent was evaporated under vacuum to give the title compound (90, 6.9 g, 99%). MS (electrospray) 138 (M+1); 1H N MR (CDCl3) δ2.16 (s, 3H), 2.72 (br s, 3H), 4.52 (s, 2H), 6.64 (d, 1H, J=8.0 Hz), 7.02 (d, 1H, J=8.0 Hz), 7.05 (s, 1H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-4-nitrobenzyl alcohol (Aldrich; 2.000 g; 12.0 mmol) in MeOH (90 ml) is passed through the H-Cube flow hydrogenator fitted with a 10 mol % Pd/C catalyst cartridge (30×4 mm) heated to 25° C. with the full hydrogen option enabled. The flow rate is set at 1 mL/min. Solvent was removed to give the title compound (1.50 g, 91.4%) without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-3-methylphenyl)methanol
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Reactant of Route 4
(4-Amino-3-methylphenyl)methanol
Reactant of Route 5
(4-Amino-3-methylphenyl)methanol
Reactant of Route 6
(4-Amino-3-methylphenyl)methanol

Citations

For This Compound
3
Citations
Y Sawada, H Kayakiri, Y Abe, T Mizutani… - Journal of medicinal …, 2004 - ACS Publications
Introduction of various aliphatic amino groups at the 4-position of the quinoline moiety of our nonpeptide bradykinin (BK) B 2 receptor antagonists afforded highly potent ligands for …
Number of citations: 23 pubs.acs.org
S Mal, U Malik, M Mahapatra, A Mishra… - Drug Development …, 2022 - Wiley Online Library
With different nitrogen‐containing heterocyclic moieties, Indazoles earn one of the places among the top investigated molecules in medicinal research. Indazole, an important fused …
Number of citations: 10 onlinelibrary.wiley.com
Y Chen, Y Li, L Pan, J Liu, Y Wan, W Chen… - Bioorganic & medicinal …, 2014 - Elsevier
In order to find novel and environmental friendly insecticides targeting the ryanodine receptor, three series of novel phthalamides containing heptafluoroisopropyl group, low fluorine …
Number of citations: 12 www.sciencedirect.com

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